3-(2-Methoxyethyl)-1-(1-(3-(trifluoromethyl)benzyl)piperidin-4-yl)imidazolidine-2,4-dione
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Overview
Description
3-(2-Methoxyethyl)-1-(1-(3-(trifluoromethyl)benzyl)piperidin-4-yl)imidazolidine-2,4-dione is a synthetic compound designed for specific biological and chemical applications. It belongs to the family of imidazolidine-2,4-diones, a class of compounds known for their diverse pharmacological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound involves multiple steps:
Starting Materials: : The synthesis begins with commercially available starting materials such as 3-(trifluoromethyl)benzyl chloride, piperidine, and imidazolidine-2,4-dione.
Reactions: : A series of nucleophilic substitution reactions, reduction, and cyclization steps are employed. The presence of a methoxyethyl group requires careful handling to avoid side reactions.
Industrial Production Methods
Industrial production typically involves similar steps but is optimized for scale. Key aspects include:
Yield Optimization: : Ensuring maximum yield through process control.
Purity: : Achieving high purity levels to meet industrial standards.
Safety: : Implementing safety measures due to the involvement of potentially hazardous chemicals.
Chemical Reactions Analysis
Types of Reactions
This compound undergoes various reactions:
Oxidation: : Conversion to a more oxidized state using oxidizing agents like potassium permanganate.
Reduction: : Hydrogenation reactions that can modify functional groups.
Substitution: : Nucleophilic substitution reactions, where functional groups are replaced by others.
Common Reagents and Conditions
Oxidation: : Uses reagents like potassium permanganate or chromium trioxide under acidic conditions.
Reduction: : Catalytic hydrogenation using palladium on carbon.
Substitution: : Utilizes reagents such as alkyl halides or acyl chlorides.
Major Products
The major products formed depend on the specific reaction conditions and reagents used. For instance, oxidation might yield hydroxylated derivatives, while reduction could produce alkane derivatives.
Scientific Research Applications
3-(2-Methoxyethyl)-1-(1-(3-(trifluoromethyl)benzyl)piperidin-4-yl)imidazolidine-2,4-dione has broad applications in:
Chemistry: : Used as a building block for the synthesis of more complex molecules.
Biology: : Employed in studying receptor-ligand interactions.
Medicine: : Potential use in the development of novel pharmaceuticals, particularly for its pharmacological properties.
Industry: : Utilized in the production of specialized chemicals and materials.
Mechanism of Action
Molecular Targets and Pathways
The compound exerts its effects through interactions with specific molecular targets, such as enzymes or receptors. It may act by:
Binding to Receptors: : Modulating receptor activity.
Enzyme Inhibition: : Inhibiting enzymes involved in critical pathways.
Signal Transduction: : Influencing signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
3-(Trifluoromethyl)benzyl derivatives: : Share the trifluoromethylbenzyl group, known for its biological activity.
Piperidine derivatives: : Known for diverse pharmacological properties.
Imidazolidine-2,4-dione derivatives: : Varied applications in medicinal chemistry.
Uniqueness
This compound's uniqueness lies in its specific structural configuration, which imparts distinct pharmacological and chemical properties. Its combination of functional groups allows it to interact with a broad range of biological targets.
And there you have it: the wonderful world of 3-(2-Methoxyethyl)-1-(1-(3-(trifluoromethyl)benzyl)piperidin-4-yl)imidazolidine-2,4-dione. Intriguing, right?
Properties
IUPAC Name |
3-(2-methoxyethyl)-1-[1-[[3-(trifluoromethyl)phenyl]methyl]piperidin-4-yl]imidazolidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24F3N3O3/c1-28-10-9-24-17(26)13-25(18(24)27)16-5-7-23(8-6-16)12-14-3-2-4-15(11-14)19(20,21)22/h2-4,11,16H,5-10,12-13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KHQNQDCDMCJXMQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1C(=O)CN(C1=O)C2CCN(CC2)CC3=CC(=CC=C3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24F3N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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